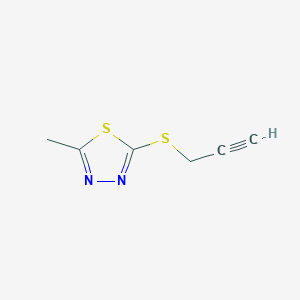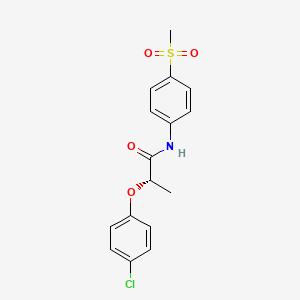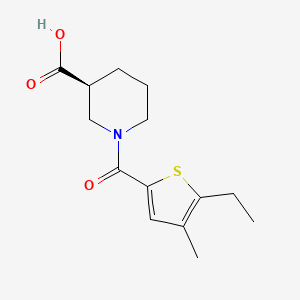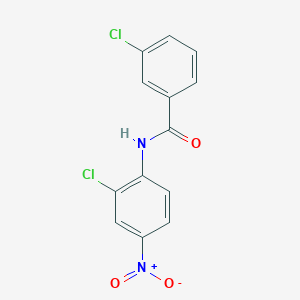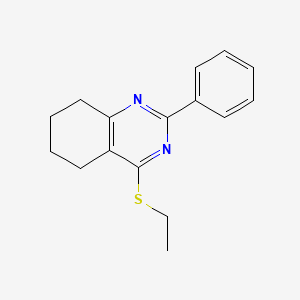
4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline, also known as ETPQ, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETPQ belongs to the quinazoline family of compounds, which are known for their diverse biological activities, such as anticancer, antimicrobial, and antiviral properties.
作用機序
The mechanism of action of 4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline involves the inhibition of various enzymes and signaling pathways that are essential for cancer cell survival and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, which plays a crucial role in DNA replication and repair. This compound also inhibits the activity of histone deacetylases (HDACs), which regulate gene expression and chromatin structure. Moreover, this compound inhibits the activation of NF-κB, a transcription factor that promotes cell survival and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, such as the induction of oxidative stress, DNA damage, and apoptosis in cancer cells. This compound also inhibits angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Moreover, this compound has been shown to enhance the immune response by activating T cells and natural killer cells.
実験室実験の利点と制限
4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline has several advantages for lab experiments, such as its high potency and selectivity towards cancer cells, its ability to induce cell cycle arrest and apoptosis, and its potential to overcome drug resistance. However, this compound also has some limitations, such as its low solubility in aqueous solutions, its potential toxicity towards normal cells, and its limited in vivo efficacy.
将来の方向性
The potential therapeutic applications of 4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline are still being explored, and several future directions can be pursued. One possible direction is to develop this compound derivatives with improved solubility and pharmacokinetic properties. Another direction is to investigate the synergy of this compound with other anticancer agents, such as chemotherapy and immunotherapy. Moreover, the use of this compound as a tool for studying the molecular mechanisms of cancer cell survival and proliferation can also be explored.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of this compound and its derivatives.
合成法
The synthesis of 4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline involves the condensation reaction of 2-aminobenzophenone with ethylthiol in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
科学的研究の応用
4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, such as PI3K/Akt, MAPK/ERK, and NF-κB.
特性
IUPAC Name |
4-ethylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-2-19-16-13-10-6-7-11-14(13)17-15(18-16)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOFMOBGBIMVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

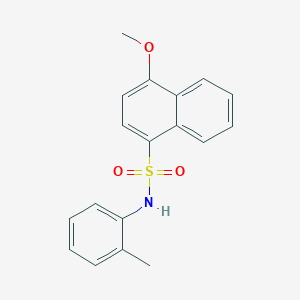


![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)

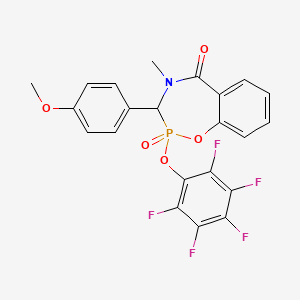
![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
